molecular formula C7H9N5O B3355040 6-Methoxy-9-methyl-purin-2-amine CAS No. 61580-66-3

6-Methoxy-9-methyl-purin-2-amine

Cat. No. B3355040
CAS RN: 61580-66-3
M. Wt: 179.18 g/mol
InChI Key: IMPISUQCINFOAO-UHFFFAOYSA-N
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Description

“6-Methoxy-9-methyl-purin-2-amine” is a compound that has been studied in the context of its tautomeric forms . It is a type of 2-substituted N-methoxy-9-methyl-9H-purin-6-amine . The compound has been associated with antimicrobial and antineoplastic properties .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, agelasines and analogs, which are antimicrobial and cytotoxic 7,9-dialkylpurinium salts, have been synthesized from marine sponges . The treatment of N6-methoxy-9-methyl-9H-purin-6-amine with allylic bromides gave the desired 7,9-dialkylpurinium salts .


Molecular Structure Analysis

The molecular structure of “6-Methoxy-9-methyl-purin-2-amine” has been analyzed using Density Functional Theory calculations . The solid-state structures of two of the compounds were obtained from single-crystal X-ray diffraction techniques . The solution-optimized geometries and X-ray structures were found to be in good agreement .


Chemical Reactions Analysis

The chemical reactions of “6-Methoxy-9-methyl-purin-2-amine” and similar compounds have been studied. The tautomeric ratios were found to depend on hydrogen-bonding abilities, in addition to the dipole moment of the solvent . Natural Bond Orbital charges on the N-7 nitrogen, as well as the tautomeric ratios, were used to explain the observed reactivities of the compounds toward N-7 alkylation .

Mechanism of Action

While the specific mechanism of action for “6-Methoxy-9-methyl-purin-2-amine” is not mentioned in the retrieved papers, it’s worth noting that similar compounds, such as agelasines and ageloximes, exhibit antimicrobial and antineoplastic properties .

Safety and Hazards

The safety data sheet (SDS) for “6-Methoxy-9-methyl-purin-2-amine” provides information on its hazards, including hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Future Directions

The future directions for the study of “6-Methoxy-9-methyl-purin-2-amine” and similar compounds could include further exploration of their antimicrobial and antineoplastic properties . Additionally, their potential for treatment of certain neglected diseases like tuberculosis, malaria, and leishmaniasis could be investigated .

properties

IUPAC Name

6-methoxy-9-methylpurin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-12-3-9-4-5(12)10-7(8)11-6(4)13-2/h3H,1-2H3,(H2,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPISUQCINFOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=C(N=C2OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20977169
Record name 6-Methoxy-9-methyl-3,9-dihydro-2H-purin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-9-methyl-purin-2-amine

CAS RN

61580-66-3
Record name 9H-Purin-2-amine, 6-methoxy-9-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061580663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxy-9-methyl-3,9-dihydro-2H-purin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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